1-Phenylpent-4-en-1-amine hydrochloride

Description

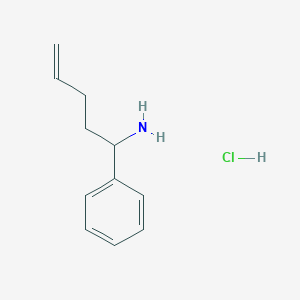

1-Phenylpent-4-en-1-amine hydrochloride is the hydrochloride salt of the primary amine 1-phenylpent-4-en-1-amine (CAS 109925-99-7). The free base has the molecular formula C₁₁H₁₅N (molecular weight: 161.25 g/mol) and features a phenyl group attached to a pent-4-en-1-amine backbone . The hydrochloride form (C₁₁H₁₅N·HCl) is expected to have improved solubility in polar solvents due to ionic interactions.

Properties

CAS No. |

882855-08-5 |

|---|---|

Molecular Formula |

C11H16ClN |

Molecular Weight |

197.7 g/mol |

IUPAC Name |

1-phenylpent-4-en-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h2,4-8,11H,1,3,9,12H2;1H |

InChI Key |

DEVGMASOUDBEJF-UHFFFAOYSA-N |

SMILES |

C=CCCC(C1=CC=CC=C1)N.Cl |

Canonical SMILES |

C=CCCC(C1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenylalkylamine Derivatives

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)

- Structure : Phenethylamine backbone with methoxy and methyl substituents on the aromatic ring.

- Key Differences : Contains methoxy groups (electron-donating) and lacks an alkene, altering electronic properties and reactivity.

- Applications : Investigated as a serotonin receptor agonist in neuropharmacology studies .

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride Structure: Branched alkyl chain with a fluorophenyl group and a tertiary amine. Key Differences: Fluorine substitution enhances metabolic stability and lipophilicity compared to the unsubstituted phenyl group in the target compound. Applications: Potential psychostimulant or antidepressant analog due to structural similarity to known psychoactive amines .

Cathinone Derivatives

- 4-Dimethylamino-N-benzylcathinone Hydrochloride Structure: Cathinone backbone (β-keto amphetamine) with dimethylamino and benzyl groups. Applications: Used as a reference standard in forensic analysis of synthetic cathinones .

Pharmaceutical Hydrochlorides

- Memantine Hydrochloride

Structural and Functional Data Table

Key Notes

- Synthesis : 1-Phenylpent-4-en-1-amine and its analogs are synthesized via catalytic hydroamination or alkylation reactions, as described in rare-earth-metal-catalyzed kinetic resolution studies .

- Safety : While specific data for the target compound are lacking, similar hydrochlorides (e.g., benzylamine derivatives) require precautions against skin/eye irritation and proper ventilation .

- Applications : The compound’s alkene moiety may enable further functionalization (e.g., hydrogenation, epoxidation) for drug discovery or material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.